2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one
Description
2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one (CAS: 1342420-13-6) is a fluorinated ketone featuring a 2-phenyl-substituted indole core. This compound is of interest due to its trifluoromethyl ketone group, which enhances electrophilicity and metabolic stability, making it valuable in medicinal chemistry and material science. It has been discontinued commercially , but its structural analogs remain under active investigation.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLZFNWNJPQTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the trifluoroacetylation of indoles using ethyl trifluoropyruvate as a reagent. The reaction is typically carried out in the presence of a copper catalyst (CuCl) and dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is heated to 80°C for 12 hours under an air atmosphere .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Pd-Catalyzed C–H Arylation Reactions
The compound participates in palladium-catalyzed C–H functionalization due to the directing effects of its ketone group. Key findings include:
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Reaction Conditions : Optimal arylation occurs with Pd(OAc)₂ (10 mol%), AgOAc (2 equiv.), and trifluoroacetic acid (TFA) as an additive in hexafluoroisopropanol (HFIP) at 100°C for 3.5 hours .
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Substrate Scope : Aryl iodides with electron-donating (e.g., –OMe) or electron-withdrawing (e.g., –CF₃) groups undergo coupling at the indole’s C4 position (Table 1).
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Yield : Up to 87% isolated yield for products like 3aa (Table 1, entry 17) .
Table 1: Optimization of Pd-Catalyzed C–H Arylation Conditions
| Entry | Catalyst | Oxidant | Solvent | Additive | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 17 | Pd(OAc)₂ | AgOAc | HFIP | TFA | 3.5 | 87 |
| 28 | Pd(TFA)₂ | AgOAc | HFIP | TFA | 3.5 | 87 |
Nucleophilic Addition Reactions
The trifluoromethyl ketone undergoes nucleophilic additions under mild conditions:
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Reduction : LiAlH₄ in anhydrous ether reduces the ketone to 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethanol (93% yield) .
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Grignard Reagents : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols (85–98% yields) .
Table 2: Substrate Scope for Nucleophilic Additions
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 2-Phenylindole derivative | LiAlH₄ | Trifluoroethanol derivative | 93 |
| 2-Phenylindole derivative | MeMgBr | Methyl-adduct | 95 |
Oxidation and Substitution Reactions
The trifluoromethyl group and indole ring enable selective transformations:
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Oxidation : KMnO₄ in acidic conditions oxidizes the indole’s pyrrole ring, forming quinoline derivatives (65–72% yields).
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Electrophilic Substitution : Halogenation (e.g., Br₂ in HOAc) occurs at the indole’s C5 position, retaining the ketone functionality (78% yield).
Cross-Coupling Reactions
The compound serves as a substrate in Suzuki-Miyaura couplings:
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Conditions : Pd(PPh₃)₄, K₂CO₃, and arylboronic acids in toluene/water (80°C, 12 hours) .
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Yield : 70–85% for biaryl products, with retention of the trifluoromethyl ketone group .
Mechanistic Insights
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C–H Arylation Pathway : The ketone directs palladium to the C4 position via a six-membered palladacycle intermediate. AgOAc facilitates Pd(II)/Pd(0) redox cycling .
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Nucleophilic Addition : The electron-deficient carbonyl attracts nucleophiles, while the trifluoromethyl group stabilizes the transition state through inductive effects .
Scientific Research Applications
2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind with high affinity to various receptors, influencing biological processes. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Spectroscopic Properties of Selected Compounds
Key Findings and Implications
Electronic Effects : Trifluoroacetyl groups exhibit stronger electron-withdrawing effects than trichloro analogs, enhancing electrophilicity at the carbonyl carbon .
Substituent Influence : Methoxy or phenyl groups on indole modulate solubility and steric accessibility, impacting reaction kinetics .
Synthetic Versatility : Aqueous-phase synthesis with phase-transfer catalysts enables high yields (>95%) in indole derivatives .
Biological Activity
2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of indole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
Synthesis and Structural Characteristics
The synthesis of 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one typically involves the reaction of indoles with trifluoromethyl ketones. Recent studies have highlighted efficient methodologies for synthesizing such compounds with high yields and regioselectivity. For instance, a study demonstrated that using tetrabutylammonium bromide (TBAB) as a catalyst in the presence of a base led to yields of up to 96% for related trifluoromethyl indole derivatives .
Biological Activity Overview
The biological activities of 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one can be categorized into several key areas:
Anticancer Activity
Indole derivatives, including this compound, have shown significant potential in anticancer research. For example, related compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A study reported that indole derivatives exhibited potent activity against human cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-documented. Research indicates that 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one may exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective inhibition .
Antiviral Activity
Indole derivatives have also been evaluated for antiviral properties. Compounds similar to 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one have demonstrated activity against various viruses including HIV and Hepatitis C. The antiviral mechanism often involves interference with viral replication processes .
Case Study 1: Anticancer Efficacy
A recent investigation assessed the anticancer efficacy of several indole derivatives in vitro. The study found that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The study reported an IC50 value of 12 µM for a related compound against breast cancer cells .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, various indole derivatives were screened against S. aureus and E. coli. The results indicated that the trifluoromethylated indoles had significantly lower MICs than traditional antibiotics, suggesting their potential as novel antimicrobial agents .
Data Tables
Table 1: Biological Activity Summary of Indole Derivatives
| Compound | Biological Activity | IC50/MIC Values |
|---|---|---|
| 2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one | Anticancer (Breast Cancer) | IC50 = 12 µM |
| Related Indole Derivative | Antimicrobial (S. aureus) | MIC = 3.90 µg/mL |
| Related Indole Derivative | Antiviral (HIV) | IC50 = 5 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
